

Physicochemical properties of Methyl benzo[d]thiazole-7-carboxylate

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Compound of Interest

Compound Name: Methyl benzo[d]thiazole-7-carboxylate

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An In-Depth Technical Guide to the Physicochemical Properties of **Methyl benzo[d]thiazole-7-carboxylate**

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a bicyclic scaffold composed of fused benzene and thiazole rings, represents a "privileged structure" in medicinal chemistry and drug discovery.[1][2] Its unique electronic configuration and structural versatility allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Derivatives of benzothiazole have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][5] Notable drugs like Riluzole, used for amyotrophic lateral sclerosis (ALS), and Flutemetamol, a diagnostic agent for Alzheimer's disease, feature this core structure, highlighting its therapeutic relevance.[1] Understanding the physicochemical properties of novel benzothiazole derivatives is a critical first step in the journey of drug development, as these properties govern absorption, distribution, metabolism, and excretion (ADME), ultimately influencing a compound's efficacy and safety profile.

This guide provides a detailed examination of the core physicochemical properties of **Methyl benzo[d]thiazole-7-carboxylate** (CAS: 1038509-28-2), a specific derivative of this important class.[6][7] We will delve into its structural and molecular characteristics, and present field-proven, step-by-step protocols for the experimental determination of its key physical properties.

This document is intended for researchers, medicinal chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound.

Core Physicochemical Profile

A comprehensive understanding of a compound's fundamental properties is essential for its application in research and development. The following table summarizes the known and predicted physicochemical data for **Methyl benzo[d]thiazole-7-carboxylate**.

Property	Data	Source(s)
Molecular Formula	C ₉ H ₇ NO ₂ S	[7][8]
Molecular Weight	193.22 g/mol	[7]
CAS Number	1038509-28-2	[6][7]
Appearance	Solid (predicted)	N/A
Melting Point	Data not available. Related benzothiazole derivatives exhibit a wide range of melting points, often above 200°C. For example, certain 4-(Benzo[d]thiazole-2-yl)-1H-pyrazol-3(2H)-one derivatives melt in the range of 236-248°C.	[9]
Boiling Point	Data not available.	N/A
Solubility	Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, ether, DMSO, and DMF.	[10]
Lipophilicity (LogP)	Data not available. The value is crucial for predicting membrane permeability and overall drug-like properties.	N/A

Experimental Determination of Physicochemical Properties

The following sections provide detailed, self-validating protocols for determining the key physicochemical properties of **Methyl benzo[d]thiazole-7-carboxylate**. The causality behind experimental choices is explained to provide field-proven insights.

Melting Point Determination

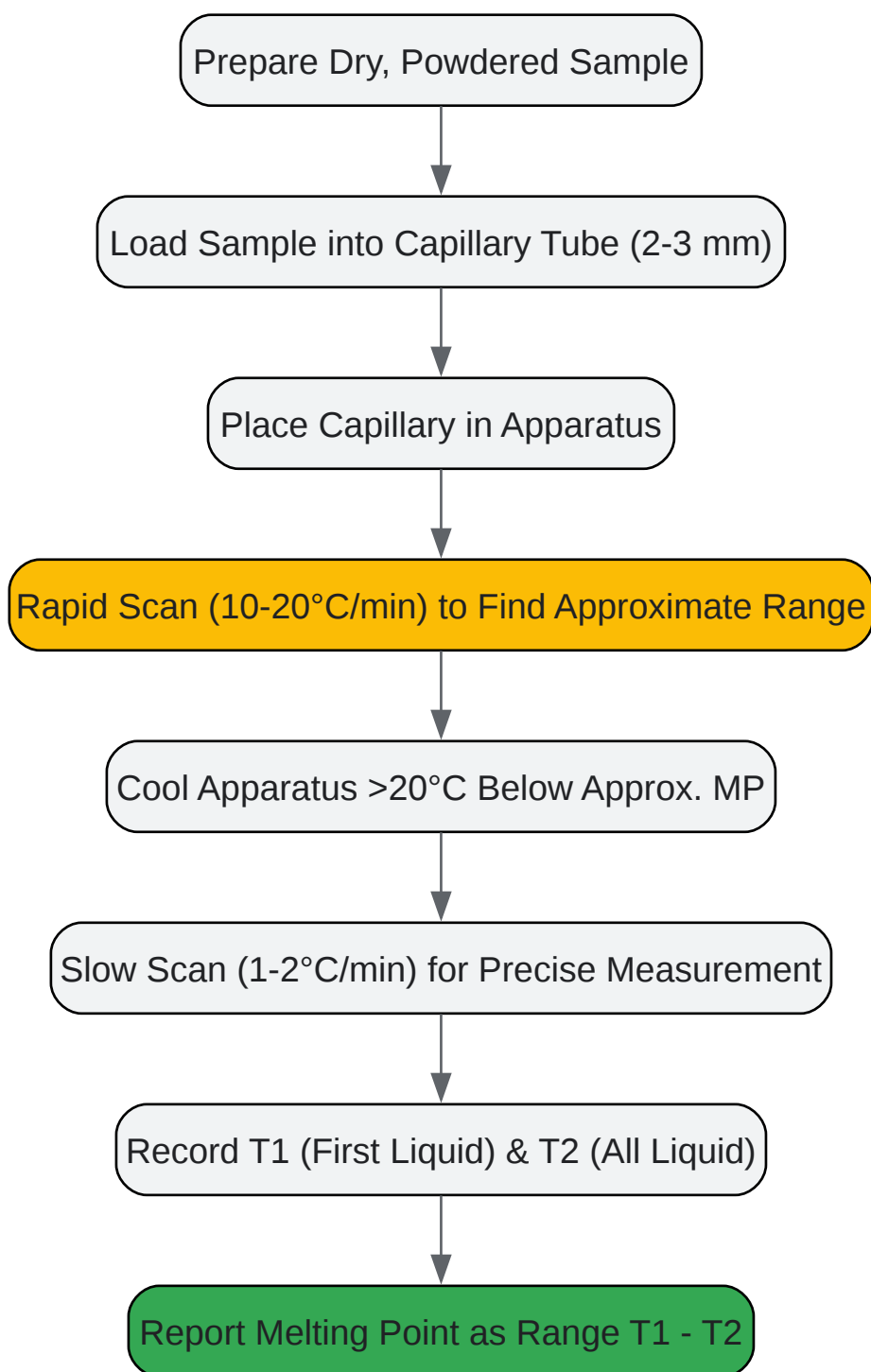
Expertise & Experience: The melting point is a fundamental indicator of a compound's purity. A sharp, narrow melting range (typically 0.5-1.5°C) is characteristic of a pure crystalline solid.^[11] Impurities introduce defects into the crystal lattice, disrupting intermolecular forces and causing the substance to melt at a lower temperature and over a broader range.^[12] The capillary method, using either a digital apparatus like a Mel-Temp or a traditional Thiele tube, is the standard and most accessible technique for this determination.^[11]

Protocol: Capillary Method using a Digital Melting Point Apparatus

- **Sample Preparation:** Ensure the sample of **Methyl benzo[d]thiazole-7-carboxylate** is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.^[13]
- **Capillary Loading:** Press the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube. Tap the sealed end of the tube gently on a hard surface to compact the powder. The packed sample should be approximately 2-3 mm high.^[12]
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.^[14]
- **Rapid Determination (Optional but Recommended):** To save time, first perform a rapid determination by setting a high ramp rate (e.g., 10-20°C/minute). This will establish an approximate melting range.^{[11][12]}
- **Accurate Determination:** Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample and set a slow heating rate (1-2°C/minute).^[12]

- Observation and Recording:
 - Record the temperature (T_1) at which the first drop of liquid appears.
 - Record the temperature (T_2) at which the last solid crystal melts completely.
 - The melting point is reported as the range $T_1 - T_2$.
- Validation: Repeat the accurate determination at least twice. Consistent results validate the measurement.

Workflow Visualization: Melting Point Determination



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Caption: Workflow for determining melting point via the capillary method.

Qualitative Solubility Analysis

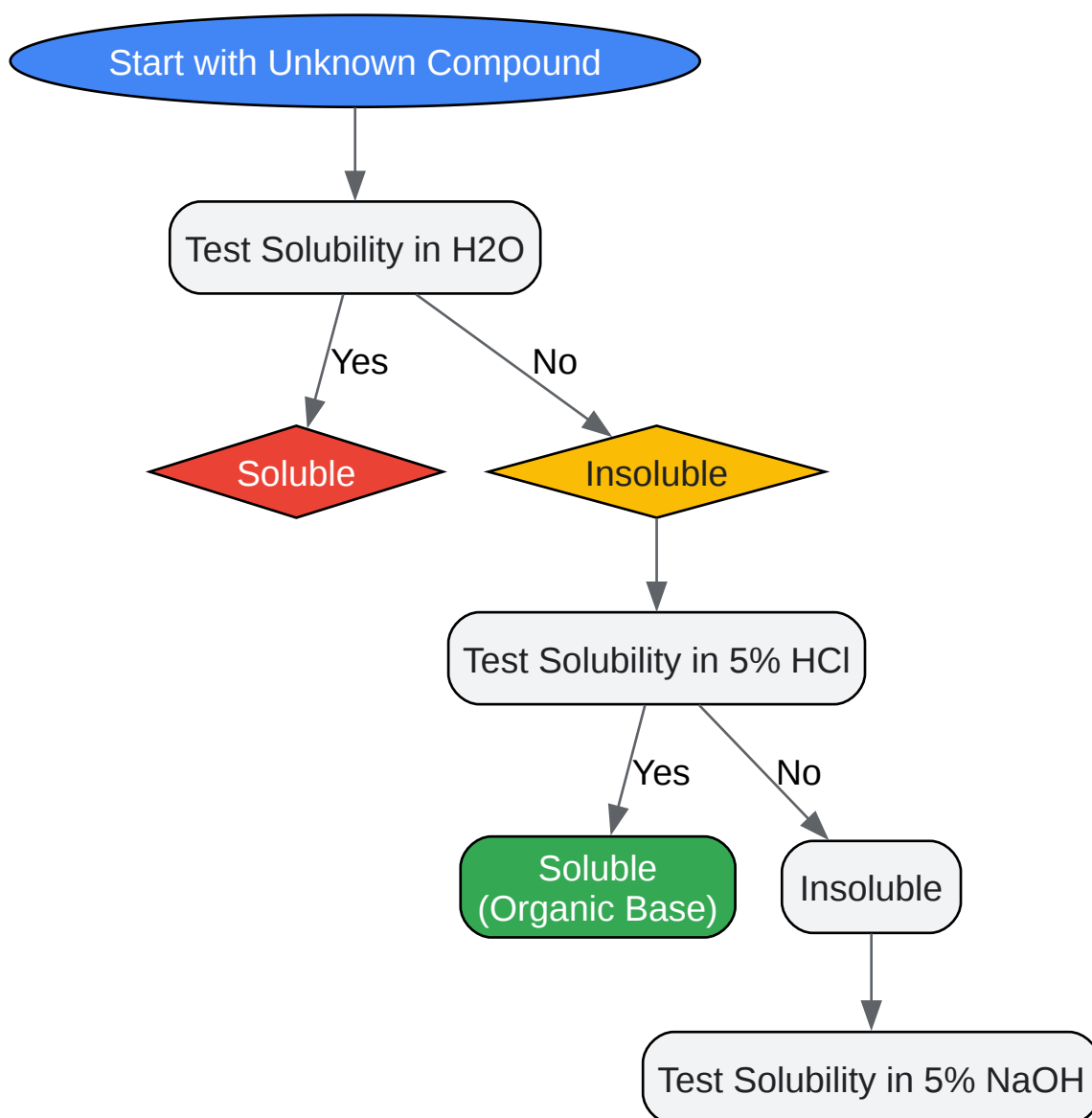
Expertise & Experience: Solubility provides critical insights into a compound's polarity and the presence of ionizable functional groups. The "like dissolves like" principle is paramount: polar compounds dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents. [15][16] By systematically testing solubility in a series of aqueous solutions with different pH values, we can classify the compound. Given its structure (an aromatic ester with a basic nitrogen atom in the thiazole ring), **Methyl benzo[d]thiazole-7-carboxylate** is expected to be a weak base, likely insoluble in water but soluble in dilute acid.

Protocol: Systematic Solubility Testing

General Procedure: For each step, use approximately 20-30 mg of the compound in a small test tube with 1 mL of the solvent. Shake vigorously for 30-60 seconds and observe if the solid dissolves completely. [15][17]

- **Water (H₂O):** Test solubility in deionized water. If soluble, test the solution's pH with litmus paper to determine if it's a neutral, acidic, or basic compound. [18] If insoluble, proceed to the next step.
- **5% Hydrochloric Acid (HCl):** Test solubility in 5% HCl. If the compound dissolves, it indicates the presence of a basic functional group, such as the nitrogen in the thiazole ring. [17][18] This is a strong indication of an organic base.
- **5% Sodium Hydroxide (NaOH):** Test solubility in 5% NaOH. If an acid-insoluble compound dissolves in a strong base, it typically indicates a weakly acidic functional group (e.g., a phenol). This is not expected for the target compound.
- **5% Sodium Bicarbonate (NaHCO₃):** Test solubility in 5% NaHCO₃. If a compound dissolves in this weak base, it indicates the presence of a strongly acidic functional group, such as a carboxylic acid. [17][18] This is not expected for the target compound.
- **Organic Solvents:** Confirm solubility in common organic solvents like ethanol, acetone, and dichloromethane to establish suitable solvent systems for reactions or purification.

Workflow Visualization: Solubility Classification



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Caption: Decision tree for the qualitative solubility analysis of an organic compound.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

Expertise & Experience: Lipophilicity, quantified as the LogP value, is one of the most important physicochemical parameters in drug design. It describes the partitioning of a compound between a lipid (n-octanol) and an aqueous phase, modeling its ability to cross biological membranes.^[19] A positive LogP indicates a preference for the lipid phase (lipophilic/hydrophobic), while a negative LogP indicates a preference for the aqueous phase

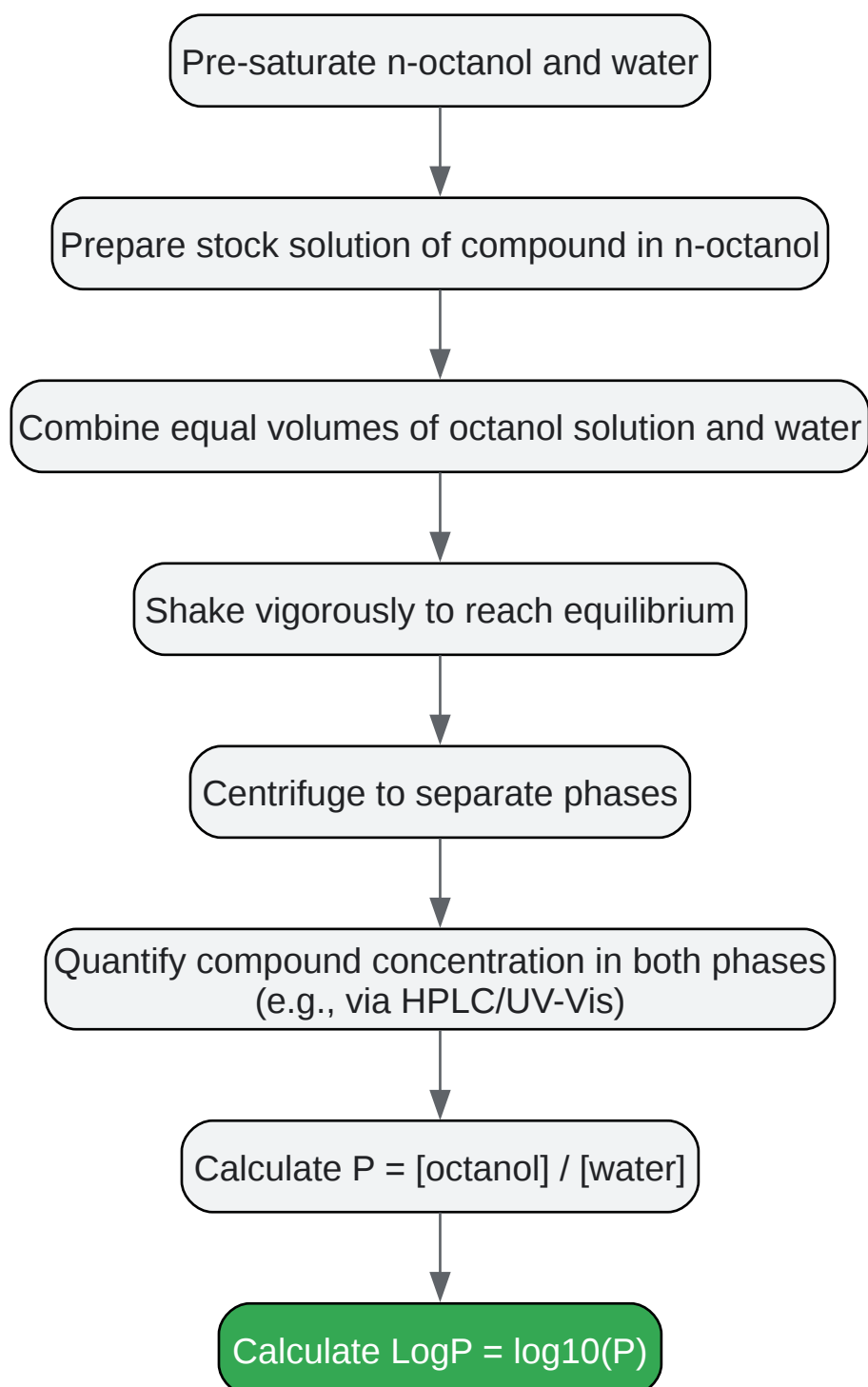
(hydrophilic).[20][21] The shake-flask method is the universally recognized "gold standard" for experimental LogP determination due to its directness and accuracy.[19]

Protocol: Shake-Flask Method for LogP Determination

- **Solvent Preparation:** Use high-purity n-octanol and water. Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This ensures thermodynamic equilibrium during the experiment.
- **Sample Preparation:** Prepare a stock solution of **Methyl benzo[d]thiazole-7-carboxylate** in n-octanol at a known concentration (e.g., 0.1 mg/mL). The concentration must be accurately quantifiable by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
- **Partitioning:**
 - In a separatory funnel or vial, combine equal volumes of the pre-saturated n-octanol (containing the compound) and pre-saturated water (e.g., 5 mL of each).[22]
 - Shake the mixture vigorously for 5-10 minutes at a constant temperature (typically 25°C) to allow the compound to partition between the two phases until equilibrium is reached.
[22]
- **Phase Separation:** Centrifuge the mixture for 10-15 minutes to ensure a clean and complete separation of the octanol and water layers.[22]
- **Quantification:**
 - Carefully withdraw an aliquot from the n-octanol layer and an aliquot from the aqueous layer.
 - Determine the concentration of the compound in each phase ([organic] and [aqueous]) using the chosen analytical method.
- **Calculation:**
 - The partition coefficient (P) is the ratio of the concentrations: $P = [\text{organic}] / [\text{aqueous}]$. [20]
 - The LogP is the base-10 logarithm of P: $\text{LogP} = \log_{10}(P)$. [20]

- Validation: The experiment should be performed in triplicate to ensure the reproducibility of the result.

Workflow Visualization: Shake-Flask LogP Determination

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Caption: Standard workflow for the shake-flask determination of LogP.

Anticipated Spectral Data

While specific spectra for **Methyl benzo[d]thiazole-7-carboxylate** are not publicly available, its structure allows for the prediction of key signals based on data from analogous compounds.
[\[9\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

- ^1H NMR:
 - Aromatic Protons: The three protons on the benzene portion of the ring system are expected to appear as complex multiplets in the aromatic region, likely between δ 7.5 and 8.5 ppm.
 - Thiazole Proton: The single proton on the thiazole ring should appear as a singlet further downfield, potentially above δ 9.0 ppm.
 - Methyl Protons: The three protons of the methyl ester group ($-\text{OCH}_3$) will appear as a sharp singlet, typically in the range of δ 3.9-4.1 ppm.[\[23\]](#)
- ^{13}C NMR:
 - Carbonyl Carbon: The ester carbonyl carbon ($\text{C}=\text{O}$) is expected to have a chemical shift in the range of δ 160-170 ppm.[\[24\]](#)
 - Aromatic/Heteroaromatic Carbons: A complex set of signals between δ 115 and 155 ppm will correspond to the carbons of the fused ring system.[\[24\]](#)
 - Methyl Carbon: The methyl carbon of the ester group will appear as a single peak around δ 50-55 ppm.[\[23\]](#)
- FT-IR (Infrared Spectroscopy):
 - C=O Stretch: A strong, sharp absorption band between $1710\text{-}1730\text{ cm}^{-1}$ will be indicative of the ester carbonyl group.[\[26\]](#)
 - C=N Stretch: A medium intensity band around $1600\text{-}1650\text{ cm}^{-1}$ corresponding to the C=N bond within the thiazole ring.[\[26\]](#)

- Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm^{-1} region.
- C-O Stretch: A strong band for the ester C-O bond is expected around 1100-1300 cm^{-1} .
- Mass Spectrometry (MS):
 - The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M^+) or protonated molecular ion peak ($[\text{M}+\text{H}]^+$) corresponding to its molecular weight of ~193.22 g/mol .[\[23\]](#)[\[25\]](#)

Conclusion

The physicochemical properties of **Methyl benzo[d]thiazole-7-carboxylate**—its melting point, solubility, and lipophilicity—are foundational parameters that dictate its behavior in both chemical and biological systems. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this compound and its future analogues. This essential data enables informed decisions in the complex, multi-stage process of drug discovery, from optimizing reaction conditions and purification strategies to predicting ADME properties and guiding the rational design of more potent and selective therapeutic agents.

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